2,6-Dipyridin-2-ylpyridine;2,2,2-trifluoroacetic acid
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Overview
Description
2,6-Dipyridin-2-ylpyridine;2,2,2-trifluoroacetic acid is an organic compound known for its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dipyridin-2-ylpyridine;2,2,2-trifluoroacetic acid typically involves the reaction of pyridine derivatives with trifluoroacetic acid under controlled conditions. One common method includes the esterification of pyridine with trifluoroacetic acid in the presence of an acid catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. Purification is typically achieved through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2,6-Dipyridin-2-ylpyridine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroacetic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine carboxylic acids, while reduction can produce pyridine alcohols .
Scientific Research Applications
2,6-Dipyridin-2-ylpyridine;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2,6-Dipyridin-2-ylpyridine;2,2,2-trifluoroacetic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing biological and chemical processes. The exact molecular targets and pathways depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
Similar Compounds
- 2,2’:6’,2’‘-Terpyridine-4’-carboxylic acid
- **2,6-D
Properties
CAS No. |
921930-69-0 |
---|---|
Molecular Formula |
C21H14F9N3O6 |
Molecular Weight |
575.3 g/mol |
IUPAC Name |
2,6-dipyridin-2-ylpyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H11N3.3C2HF3O2/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;3*3-2(4,5)1(6)7/h1-11H;3*(H,6,7) |
InChI Key |
LYTBIPHLEUXGTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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